molecular formula C23H27Cl2N3O2 B027989 Aripiprazole-d8 (butyl-d8) CAS No. 1089115-04-7

Aripiprazole-d8 (butyl-d8)

Katalognummer B027989
CAS-Nummer: 1089115-04-7
Molekulargewicht: 456.4 g/mol
InChI-Schlüssel: CEUORZQYGODEFX-BQLKVSHCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aripiprazole is a unique antipsychotic drug with a distinctive mechanism of action, differing from other typical and atypical antipsychotics. It exhibits properties of both an agonist and antagonist in various dopaminergic models, suggesting a complex interaction with dopamine receptors. Aripiprazole's synthesis involves advanced chemical processes, reflecting its sophisticated molecular structure and the precise chemical properties that contribute to its pharmacological profile (Burris et al., 2002).

Synthesis Analysis

The synthesis of Aripiprazole-d8 (butyl-d8) is achieved through a two-step process starting from 1,4-dibromobutane-d8. This process yields aripiprazole-d8 with high purity, emphasizing the precise chemical manipulation required to incorporate the deuterium atoms into the aripiprazole molecule, which aids in research through quantification analysis using HPLC-MS/MS (Vohra et al., 2015).

Molecular Structure Analysis

The molecular structure of Aripiprazole reveals a complex arrangement of atoms, including a butoxy group and a piperazine ring, crucial for its interaction with dopamine receptors. The incorporation of deuterium atoms into the aripiprazole molecule does not alter its fundamental structure but is used for analytical purposes, enabling a deeper understanding of its pharmacokinetics and pharmacodynamics (Tessler & Goldberg, 2006).

Chemical Reactions and Properties

Aripiprazole's chemical properties allow it to interact with dopamine D2 receptors as a partial agonist, which is fundamental to its antipsychotic activity. The chemical reactions involved in its action include binding to receptor sites and modulating the dopaminergic system in a balanced manner, contributing to its efficacy in treating psychiatric disorders without causing significant side effects typically associated with antipsychotics (Lawler et al., 1999).

Physical Properties Analysis

The physical properties of Aripiprazole, such as its crystalline structure and solubility, are influenced by its molecular composition. The drug exists in several crystalline forms, including anhydrate, hydrate, and solvate modifications, which can affect its stability and bioavailability. The hydration dynamics of aripiprazole monohydrate, for instance, involve a complex dehydration process that impacts its physical stability (Ayala et al., 2010).

Chemical Properties Analysis

Aripiprazole's chemical behavior, including its reactivity and interaction with biological systems, is crucial for its pharmacological effects. Its partial agonism at dopamine receptors and interactions with serotonin receptors contribute to its therapeutic profile, offering benefits in treating schizophrenia and bipolar disorder while minimizing the risk of adverse effects (Jordan et al., 2002).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Aripiprazole-d8 (butyl-d8) is a deuterium-labeled version of aripiprazole, a well-known antipsychotic medication. Research on its synthesis has shown that it can be produced with high purity, making it a valuable internal standard for quantifying non-isotopic forms of aripiprazole in pharmacokinetic studies. This synthesis involves specific chemical reactions leading to its formation with a high degree of purity, facilitating further research and development in pharmaceutical analysis (Vohra, Sandbhor, & Wozniak, 2015).

Pharmacological Activity

The pharmacological profile of aripiprazole, from which Aripiprazole-d8 is derived, includes partial agonist activity at dopamine D2 receptors and has been explored for its potential in treating various psychiatric disorders. This profile is significant for understanding the mechanistic basis of aripiprazole's therapeutic effects and side-effect profile, providing a foundation for the development of new therapies with improved efficacy and safety (Tadori, Forbes, Mcquade, & Kikuchi, 2008).

Neuroprotective Effects

Research on aripiprazole has also indicated its potential neuroprotective effects, which could extend to its deuterium-labeled variants. Specifically, aripiprazole has been shown to protect dopaminergic neurons against glutamate-induced cytotoxicity, suggesting that its mechanism of action may involve modulation of intracellular signaling pathways and neurotransmitter systems beyond its primary activity at dopamine receptors. This property might be of interest in developing therapeutic strategies for neurodegenerative diseases (Matsuo, Izumi, Kume, Takada‐Takatori, Sawada, & Akaike, 2010).

Thermal Stability and Crystallography

The study of aripiprazole's physical and chemical properties, including its thermal stability and crystalline forms, provides essential insights into its formulation and storage requirements. Research using Raman spectroscopy has investigated the thermal stability of aripiprazole monohydrate, a related compound, which may have implications for the stability and formulation of Aripiprazole-d8 as well. Understanding these properties is critical for the development and manufacturing of pharmaceutical products containing aripiprazole or its derivatives (Ayala, Honorato, Filho, Grillo, Quintero, Gilles, & Polla, 2010).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Aripiprazole is effective at treating the positive symptoms of schizophrenia and has the potential to treat negative and cognitive symptoms at least as well as other atypical antipsychotics . The drug has a favorable side-effect profile and has a low propensity to result in EPS or metabolic syndromes .

Eigenschaften

IUPAC Name

7-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i1D2,2D2,10D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUORZQYGODEFX-BQLKVSHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1)C([2H])([2H])N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648852
Record name 7-({4-[4-(2,3-Dichlorophenyl)piperazin-1-yl](~2~H_8_)butyl}oxy)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aripiprazole-d8 (butyl-d8)

CAS RN

1089115-04-7
Record name 7-({4-[4-(2,3-Dichlorophenyl)piperazin-1-yl](~2~H_8_)butyl}oxy)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aripiprazole-d8 (butyl-d8)
Reactant of Route 2
Reactant of Route 2
Aripiprazole-d8 (butyl-d8)
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Aripiprazole-d8 (butyl-d8)
Reactant of Route 4
Reactant of Route 4
Aripiprazole-d8 (butyl-d8)
Reactant of Route 5
Reactant of Route 5
Aripiprazole-d8 (butyl-d8)
Reactant of Route 6
Aripiprazole-d8 (butyl-d8)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.